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Compound of Interest

Compound Name: Cobalt(II) acetylacetonate

Cat. No.: B1366596 Get Quote

Oxidation State and Electron Count of Cobalt
In bis(acetylacetonato)cobalt(II), the cobalt atom is in the +2 oxidation state. The

acetylacetonate (acac) ligand is the conjugate base of acetylacetone, carrying a -1 charge. To

maintain charge neutrality in the Co(acac)₂ complex, the cobalt ion must possess a +2 charge.

A neutral cobalt atom has the electron configuration [Ar] 3d⁷ 4s². Upon ionization to Co(II), it

loses the two 4s electrons, resulting in an electron configuration of [Ar] 3d⁷. Therefore, the

Co(II) ion is a d⁷ metal center.

Coordination Geometry and Ligand Field Theory
The coordination geometry of the cobalt ion in Co(acac)₂ is not fixed and depends on the

physical state and the solvent.

Solid State: In its anhydrous form, Co(acac)₂ exists as a tetramer, [Co(acac)₂]₄, in which

each cobalt ion is in a distorted octahedral environment.

Coordinating Solvents: In the presence of coordinating solvents such as water or ethanol,

monomeric, six-coordinate octahedral complexes like diaquabis(acetylacetonato)cobalt(II),

[Co(acac)₂(H₂O)₂], are formed.[1]

Non-coordinating Solvents: In dilute non-coordinating solvents, a tetrahedral geometry is

favored. At higher concentrations, it can form octahedral oligomers.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1366596?utm_src=pdf-interest
https://pubs.acs.org/doi/10.1021/ed059p422
https://repo.ijiert.org/index.php/ijiert/article/download/2998/2628
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The electron configuration of the d⁷ Co(II) ion is best understood using Ligand Field Theory,

which describes the splitting of the d-orbitals in the presence of a ligand field.

Octahedral Geometry
In an octahedral ligand field, the five d-orbitals split into two sets of different energies: a lower-

energy triply degenerate t₂g set (dxy, dxz, dyz) and a higher-energy doubly degenerate eg set

(dx²-y², dz²).

For a d⁷ ion like Co(II), there are two possible electron configurations depending on the

magnitude of the ligand field splitting energy (Δo) and the spin-pairing energy (P):

High-Spin: If Δo < P, the electrons will occupy the higher energy eg orbitals before pairing in

the t₂g orbitals. This results in the maximum number of unpaired electrons.

Low-Spin: If Δo > P, the electrons will pair up in the lower energy t₂g orbitals before

occupying the eg orbitals.

Magnetic susceptibility measurements for octahedral Co(II) complexes consistently show

magnetic moments in the range of 4.7 to 5.2 Bohr magnetons (B.M.).[3] This is significantly

higher than the spin-only value for one unpaired electron (1.73 B.M.) and is indicative of three

unpaired electrons, confirming a high-spin configuration.

The high-spin electron configuration for an octahedral d⁷ ion is t₂g⁵ eg².

Tetrahedral Geometry
In a tetrahedral ligand field, the d-orbital splitting is inverted compared to the octahedral case.

The orbitals split into a lower-energy doubly degenerate e set and a higher-energy triply

degenerate t₂ set. The splitting energy in a tetrahedral field (Δt) is significantly smaller than in

an octahedral field (Δt ≈ 4/9 Δo).

Due to the small splitting energy, tetrahedral complexes are almost always high-spin, as the

energy required to pair electrons is much greater than the energy required to promote them to

the higher t₂ orbitals.

The high-spin electron configuration for a tetrahedral d⁷ ion is e⁴ t₂³.
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Data Presentation
The following table summarizes the key quantitative data related to the electron configuration

of Co(II) in different geometries.

Property Octahedral Co(II) Tetrahedral Co(II)

d-Electron Count d⁷ d⁷

Spin State High-Spin High-Spin

Electron Configuration t₂g⁵ eg² e⁴ t₂³

Number of Unpaired Electrons 3 3

Spin-Only Magnetic Moment

(μs)
3.87 B.M. 3.87 B.M.

Observed Magnetic Moment

(μeff)
4.7 - 5.2 B.M.[3] 4.3 - 4.7 B.M.[3]

Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the d-orbital splitting and

electron filling for high-spin Co(II) in both octahedral and tetrahedral ligand fields.
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Caption: d-orbital splitting for high-spin Co(II) in an octahedral field.
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Caption: d-orbital splitting for high-spin Co(II) in a tetrahedral field.

Experimental Protocols
Synthesis of Diaquabis(acetylacetonato)cobalt(II),
[Co(acac)₂(H₂O)₂]
This protocol describes a common laboratory synthesis of the octahedral adduct of Co(acac)₂.

Materials:

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

Acetylacetone (acacH)

Sodium carbonate (Na₂CO₃)

Deionized water
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Ethanol

Procedure:

Dissolve a specific amount of CoCl₂·6H₂O in deionized water in a beaker with stirring.

In a separate beaker, dissolve a stoichiometric amount of Na₂CO₃ in deionized water.

Slowly add the sodium carbonate solution to the cobalt chloride solution with continuous

stirring. A precipitate of cobalt(II) carbonate will form.

Isolate the cobalt(II) carbonate precipitate by vacuum filtration and wash it with deionized

water.

Transfer the moist cobalt(II) carbonate precipitate to a round-bottom flask.

Add a stoichiometric amount of acetylacetone and a suitable volume of ethanol to the flask.

Heat the mixture under reflux with stirring for approximately one hour. The color of the

solution should change, indicating the formation of the complex.

After reflux, cool the reaction mixture to room temperature and then in an ice bath to induce

crystallization.

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol,

and air dry.

Determination of Magnetic Susceptibility by the Evans
Method (NMR Spectroscopy)
The Evans method is a widely used NMR technique to determine the magnetic susceptibility of

a paramagnetic substance in solution, from which the number of unpaired electrons can be

calculated.[4]

Materials:

A sample of the cobalt complex (e.g., Co(acac)₂)
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An appropriate deuterated solvent (e.g., CDCl₃)

A reference compound (e.g., tetramethylsilane, TMS)

A coaxial NMR tube (an inner and an outer tube)

Procedure:

Prepare a solution of the paramagnetic cobalt complex in the deuterated solvent of a

precisely known concentration.

Prepare a reference solution containing the same deuterated solvent and a small amount of

the reference compound (e.g., TMS).

Place the reference solution in the inner tube of the coaxial NMR tube.

Place the solution of the paramagnetic complex in the outer tube.

Acquire the ¹H NMR spectrum of the sample. The spectrum will show two signals for the

reference compound, one from the inner tube and one from the outer tube, shifted due to the

presence of the paramagnetic species.

Measure the difference in the chemical shifts (Δδ) of the reference signals in Hertz (Hz).

Calculate the mass magnetic susceptibility (χg) and the molar magnetic susceptibility (χM)

using the appropriate equations, which take into account the frequency of the NMR

spectrometer, the temperature, and the concentration of the sample.

Correct the molar magnetic susceptibility for the diamagnetism of the ligands and the metal

ion to obtain the paramagnetic molar susceptibility (χ'M).

Calculate the effective magnetic moment (μeff) using the equation: μeff = 2.828 (χ'M * T)¹/² ,

where T is the absolute temperature.

The number of unpaired electrons (n) can be estimated from the spin-only magnetic moment

formula: μs = [n(n+2)]¹/². By comparing the experimental μeff with the calculated μs, the

number of unpaired electrons can be determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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